Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-
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Overview
Description
Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes both sulfonyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)- typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonylation and nitration reactions. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-methyl-: Shares a similar core structure but lacks the sulfonyl and nitro groups.
Methanone, (4-methylphenyl)phenyl-: Another related compound with a different substitution pattern.
Benzenesulfonamide, 4-methyl-: Contains a sulfonyl group but differs in the overall structure.
Uniqueness
Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)- is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
56177-37-8 |
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Molecular Formula |
C15H13NO6S |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13NO6S/c1-11-2-8-14(9-3-11)23(20,21)22-10-15(17)12-4-6-13(7-5-12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
PPNHTCLGGJQAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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